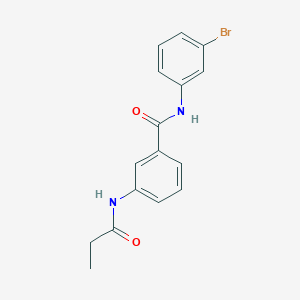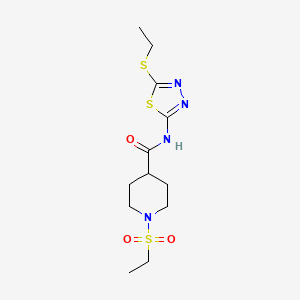![molecular formula C18H16N2O4 B5368325 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione](/img/structure/B5368325.png)
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyrrolidine-2,5-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
准备方法
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of benzo[d][1,3]dioxole-5-amine with a suitable benzylpyrrolidine-2,5-dione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where nucleophiles such as amines or thiols replace specific substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases such as sodium hydroxide . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and has been investigated for its effects on cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
作用机制
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also contains the benzo[d][1,3]dioxole moiety and has shown similar biological activities, including inhibition of angiogenesis and P-glycoprotein efflux pump activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole structure and have been evaluated for their anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for further research and development.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-9-14(18(22)20(17)10-12-4-2-1-3-5-12)19-13-6-7-15-16(8-13)24-11-23-15/h1-8,14,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIJIVXQAUQOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5368244.png)
![2-(2-bromo-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5368256.png)
![1-(2-{[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5368259.png)
![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![ETHYL 5-(4-CHLOROPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5368270.png)
![2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B5368278.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)


